Z-Dab(Fmoc)-OH
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Overview
Description
Z-Dab(Fmoc)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of 2,3-diaminobutyric acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Dab(Fmoc)-OH typically involves the protection of the amino groups of 2,3-diaminobutyric acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HCTU (O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF.
Coupling Reagents: HCTU and DIPEA.
Solvents: DMF, dichloromethane (DCM).
Major Products Formed: The major products formed from these reactions are peptides and proteins with specific sequences, where this compound is incorporated as a building block .
Scientific Research Applications
Chemistry: Z-Dab(Fmoc)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide sequences .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions .
Medicine: Peptides synthesized with this compound have potential therapeutic applications. They are used in the development of peptide-based drugs for various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and biomolecules. It is also used in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Z-Dab(Fmoc)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, allowing the amino group to participate in further reactions .
Comparison with Similar Compounds
Boc-D-Dab(Z)(ol): Another derivative of 2,3-diaminobutyric acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.
Z-Dab(OH): A derivative without the Fmoc protection.
Uniqueness: Z-Dab(Fmoc)-OH is unique due to its Fmoc protection, which is widely used in SPPS. The Fmoc group is easily removed under mild basic conditions, making it a preferred choice for peptide synthesis. In contrast, Boc protection requires acidic conditions for removal, which can be harsh on sensitive peptide sequences .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c30-25(31)24(29-27(33)34-16-18-8-2-1-3-9-18)14-15-28-26(32)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQCVMKVEGLEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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